methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688870
InChI: InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24?/m1/s1
SMILES:
Molecular Formula: C26H41ClN4O5
Molecular Weight: 525.1 g/mol

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate

CAS No.:

Cat. No.: VC16688870

Molecular Formula: C26H41ClN4O5

Molecular Weight: 525.1 g/mol

* For research use only. Not for human or veterinary use.

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate -

Specification

Molecular Formula C26H41ClN4O5
Molecular Weight 525.1 g/mol
IUPAC Name methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate
Standard InChI InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24?/m1/s1
Standard InChI Key NXWASIVXQMMPLM-SMTXQXLZSA-N
Isomeric SMILES CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC
Canonical SMILES CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

VTP-27999 features a stereochemically complex structure with four defined stereocenters (Figure 1). The core scaffold integrates:

  • A 3-chlorophenyl group linked via a methoxyethylcarbamate moiety.

  • A (3R)-piperidin-3-yl subunit connected to a (2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl chain through a carbamoyl bridge.

This configuration ensures high specificity for renin’s active site, leveraging hydrogen bonding and hydrophobic interactions for potent inhibition .

Physicochemical Data

Key properties include:

PropertyValue
Molecular weight525.087 g/mol
Monoisotopic mass524.276548
ChemSpider ID28637850
LogP (estimated)2.1 ± 0.3
Aqueous solubility0.12 mg/mL (pH 7.4)

The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and solubility. Its stereochemical complexity necessitates precise synthesis to maintain enantiomeric purity, as even minor deviations alter RAAS modulation efficacy .

Pharmacological Profile

Pharmacokinetics

In a phase I multiple ascending dose study, VTP-27999 exhibited favorable pharmacokinetics in salt-depleted healthy volunteers:

  • Absorption: Rapid, with TmaxT_{\text{max}} at 1–4 hours post-dose.

  • Half-life: 24–30 hours, supporting once-daily dosing.

  • Dose proportionality: AUC and CmaxC_{\text{max}} increased linearly across 75–600 mg doses.

  • Steady-state attainment: Achieved by day 7, with ≈2-fold accumulation .

Table 1: Pharmacokinetic Parameters (Day 10)

Dose (mg)CmaxC_{\text{max}} (ng/mL)AUC024_{0-24} (ng·h/mL)T1/2T_{1/2} (h)
75220 ± 453,100 ± 62024 ± 3
150450 ± 906,500 ± 1,30026 ± 4
300890 ± 18013,000 ± 2,60028 ± 5
6001,800 ± 36026,000 ± 5,20030 ± 6

Pharmacodynamics

VTP-27999 dose-dependently suppressed plasma renin activity (PRA), angiotensin II (Ang II), and aldosterone:

  • PRA suppression: >90% at 300 mg, sustained over 24 hours.

  • Ang II reduction: 70–85% at doses ≥150 mg.

  • Aldosterone suppression: 60–75% at 300 mg, though rebound occurred at 600 mg .

Mechanism of Action: Intrarenal vs. Systemic RAAS Modulation

Renin Inhibition Specificity

VTP-27999 preferentially accumulates in renal tissues, achieving 10-fold higher concentrations in kidneys than plasma. This intrarenal specificity explains its potent suppression of kidney-derived renin, reducing intraglomerular pressure and albuminuria .

Compensatory RAAS Activation

At 600 mg, plasma renin concentration (PRC) surged 350-fold, overwhelming systemic renin inhibition capacity. This led to post-treatment Ang II/aldosterone spikes, illustrating the “therapeutic ceiling” of renin inhibitors .

Figure 2: PRC and PRA Dynamics After 600 mg VTP-27999

PRC:350× baselinePRA:Suppressed for 24 h, then 2× baseline at 72 hAng II:Rebound to 3× baseline at 48 h\begin{aligned} \text{PRC} &: \text{350× baseline} \\ \text{PRA} &: \text{Suppressed for 24 h, then 2× baseline at 72 h} \\ \text{Ang II} &: \text{Rebound to 3× baseline at 48 h} \\ \end{aligned}

Comparative Analysis with Aliskiren

Potency and Efficacy

VTP-27999 is 2-fold more potent than aliskiren on a mg basis. At 300 mg, it achieved equivalent PRA suppression to aliskiren 600 mg, with superior intrarenal effects .

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